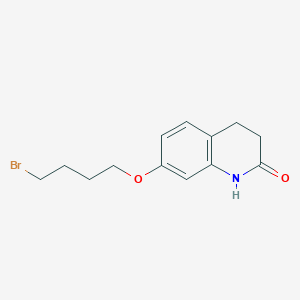

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHLNHVYMNBPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441550 | |

| Record name | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129722-34-5 | |

| Record name | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SR329TWJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and presents its role in the broader context of pharmaceutical manufacturing. All quantitative data is summarized in structured tables for ease of reference, and logical workflows are visualized using diagrams.

Core Chemical and Physical Properties

This compound is a heterocyclic building block characterized by a dihydroquinolinone core functionalized with a bromobutoxy side chain.[1] Its primary significance lies in its role as a crucial precursor in the industrial synthesis of Aripiprazole.[][3] It is also recognized as a potential impurity and degradation product in Aripiprazole tablets.[][3]

Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 129722-34-5 |

| IUPAC Name | 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one[4][5] |

| Synonyms | 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, Aripiprazole Bromobutoxyquinoline Impurity, 7-(4-Bromobutoxy)-1,2,3,4-tetrahydro-2-oxoquinoline[6] |

| Molecular Formula | C₁₃H₁₆BrNO₂[5] |

| SMILES | BrCCCCOc1ccc2CCC(=O)Nc2c1[5] |

| InChI | InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)[5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 298.18 g/mol [5] |

| Appearance | White to off-white crystalline powder[3][7] |

| Melting Point | 110-111 °C[3][7] |

| Boiling Point (Predicted) | 463.4 ± 45.0 °C at 760 mmHg[3][7] |

| Density (Predicted) | 1.383 ± 0.06 g/cm³[3][7] |

| Solubility | Slightly soluble in Chloroform and Methanol[7] |

| Storage Conditions | Room temperature, sealed in a dry environment. It is noted to be hygroscopic.[3][7] |

Synthesis and Reactivity

The primary documented reaction of this compound is its conversion to Aripiprazole. The terminal bromine on the butoxy chain is a leaving group, susceptible to nucleophilic substitution.

Synthetic Pathway

The compound is synthesized via the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. This reaction is a critical step in the overall synthesis of Aripiprazole.

Caption: Synthetic pathway from 7-hydroxy-3,4-dihydro-2(1H)-one to Aripiprazole.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[7]

Materials:

-

3,4-dihydro-7-hydroxy-2(1H)-quinolone (100 g)

-

1,4-dibromobutane (397.5 g)

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF, 300 ml)

-

Chloroform

-

Cyclohexane

-

Water

Procedure:

-

To a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, add 100 g of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 g of 1,4-dibromobutane, 42.33 g of potassium carbonate, and 300 ml of N,N-dimethylformamide.

-

Stir the mixture at room temperature (30-35 °C).

-

Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.

-

Add a second portion of potassium carbonate (42.33 g) and continue the reaction at 40-45 °C for another hour.

-

Add a third portion of potassium carbonate (42.33 g) and maintain the temperature for 4-5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 1500 ml of water and stir for 30 minutes.

-

Extract the aqueous mixture with 500 ml of chloroform. Separate the organic layer and wash it with water. Repeat the extraction with another 500 ml of chloroform.

-

Remove the chloroform by vacuum distillation.

-

Perform a solvent exchange with 2 x 250 ml of cyclohexane to remove residual DMF.

-

Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.

-

Wash the solid with 200 ml of cyclohexane.

-

Dry the product in a disk dryer at 65-70 °C for 10-12 hours until the loss on drying is less than 1%.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quality control and purity analysis of the synthesized compound.[8]

Chromatographic Conditions:

-

Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm

-

Flow rate: 1.5 mL/minute

-

Detector: UV at 220 nm

-

Buffer Preparation: A homogenous mixture of 0.2% (v/v) triethylamine in HPLC grade water.

-

Mobile phase-A: A homogenous mixture of buffer and acetonitrile (95:5). Adjust the pH to 4.0 with phosphoric acid. Filter and degas the solution.

-

Mobile phase-B: Acetonitrile.

-

Gradient Program: (A specific gradient of Mobile Phase A and B would be developed and validated for the separation of the main compound from its impurities).

Caption: General workflow for the HPLC purity analysis of the title compound.

Spectroscopic Data

While detailed spectra are not provided here, spectroscopic data for 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is available through various chemical suppliers and databases.[9] This includes:

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the arrangement of protons and carbons.

-

FTIR: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature available that describes a specific biological activity or a signaling pathway directly modulated by this compound. Its primary role is that of a synthetic intermediate.[][3] Any potential biological effects would likely be considered in the context of toxicology and impurity profiling for the final drug product, Aripiprazole. The precursor, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, has been noted as an antitumor agent and an inhibitor of tyrosinase melanoma.[10] However, these properties are not attributed to the title compound.

Caption: Logical relationship of the title compound as a synthetic intermediate.

Safety and Handling

Based on available GHS classifications, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is associated with the following hazards:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

-

Suspected of causing genetic defects (H341)

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. 129722-34-5|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | CAS 129722-34-5 | LGC Standards [lgcstandards.com]

- 6. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 129722-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 8. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

- 9. 129722-34-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 10. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 [chemicalbook.com]

An In-depth Technical Guide to 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 129722-34-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 129722-34-5), a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. This document details the compound's chemical and physical properties, provides a comparative analysis of various synthetic protocols, and outlines methods for its purification and quality control. Furthermore, to provide a complete context for its significance, this guide delves into the mechanism of action of aripiprazole, illustrating the crucial role of this intermediate in the development of a pharmacologically important molecule. Experimental procedures are detailed, and quantitative data is presented in clear, tabular formats. Logical workflows and the relevant signaling pathway of the final active pharmaceutical ingredient are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 129722-34-5, is a critical building block in the pharmaceutical industry. Its primary and most significant application is as a key intermediate in the multi-step synthesis of aripiprazole.[1][2] Aripiprazole is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] The purity and quality of this compound directly impact the efficacy and safety of the final aripiprazole drug product.[2] This compound is also identified as an impurity in aripiprazole formulations, making its characterization and control essential for regulatory compliance.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 129722-34-5 | [3][4] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [1][3] |

| Molecular Weight | 298.18 g/mol | [1][3] |

| IUPAC Name | 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one | [3] |

| Synonyms | 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, Aripiprazole Bromobutoxyquinoline Impurity | [1][5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 110-111 °C | [5][8] |

| Boiling Point (Predicted) | 463.4 ± 45.0 °C at 760 mmHg | [8][9] |

| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [8] |

| Solubility | Soluble in chloroform and methanol. | [6] |

| Storage | Store in a dry place at room temperature. The compound is hygroscopic. | [7] |

Synthesis of this compound

The most common synthetic route to this compound involves the Williamson ether synthesis. This reaction consists of the alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane in the presence of a base.[10]

General Reaction Scheme

The overall synthetic transformation is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Comparative Table of Synthetic Protocols

Several variations of the synthesis have been reported in the literature, with differences in the choice of base, solvent, and reaction conditions, which in turn affect the reaction yield and purity of the product. A summary of these protocols is provided below for comparison.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| K₂CO₃ | N,N-Dimethylformamide (DMF) | 40-45 | 6-7 | 80.95 | 86.09 (HPLC) | [1] |

| K₂CO₃ | Water | Reflux | 3 | Not specified | Not specified | [10] |

| NaOH, KI (catalyst) | Acetonitrile | 30 | 16 | 85 | Not specified | [10] |

| K₂CO₃ | n-Butanol | Reflux | Not specified | ~60 | 99 | [11] |

| Na₂CO₃ | Ethanol | Reflux | 12 | 85 | 99.32 (HPLC) | [12] |

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1,4-dibromobutane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Cyclohexane

-

Water

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (100 g), 1,4-dibromobutane (397.5 g), and N,N-dimethylformamide (300 ml).[1]

-

With stirring at room temperature (30-35 °C), add potassium carbonate (42.33 g).[1]

-

Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.[1]

-

Add a second portion of potassium carbonate (42.33 g) and continue the reaction at 40-45 °C for another hour.[1]

-

Add a third portion of potassium carbonate (42.33 g) and maintain the reaction at the same temperature for 4-5 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and pour it into 1500 ml of water, stirring for 30 minutes.[1]

-

Extract the aqueous mixture with chloroform (2 x 500 ml).[1]

-

Wash the combined organic layers with water.[1]

-

Remove the organic solvent by vacuum distillation.[1]

-

To remove trace solvent, perform a solvent exchange with cyclohexane (2 x 250 ml).[1]

-

Add 300 ml of cyclohexane to the residue, stir for 3 hours, and then filter the solid.[1]

-

Wash the collected solid with cyclohexane (200 ml).[1]

-

Dry the product in a disk dryer at 65-70 °C for 10-12 hours until the weight loss is less than 1%.[1]

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization

Recrystallization is a common method for purifying the crude product. The choice of solvent is critical for effective purification.

Commonly Used Solvents for Recrystallization:

General Recrystallization Procedure:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/n-hexane).[4][10]

-

If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering.

-

Allow the hot, saturated solution to cool slowly to room temperature.[4]

-

Further cooling in an ice bath can enhance crystal formation.[4]

-

Collect the purified crystals by vacuum filtration.[4]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]

-

Dry the crystals under vacuum to remove any residual solvent.[4]

Column Chromatography

For higher purity, silica gel column chromatography can be employed.

-

Stationary Phase: Silica gel

-

Eluent: Dichloromethane[10]

Quality Control and Analytical Data

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

HPLC Method

A representative HPLC method for the analysis of this compound is summarized below.

| Parameter | Condition | Reference |

| Column | Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm | [8] |

| Mobile Phase A | Homogenous mixture of 0.2 % (v/v) triethylamine in HPLC grade water and acetonitrile (95:5), pH adjusted to 4.0 with phosphoric acid | [8] |

| Mobile Phase B | Acetonitrile | [8] |

| Flow Rate | 1.5 mL/minute | [8] |

| Detector | UV at 220 nm | [8] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR | Data available in spectral databases. | [3] |

| IR (ATR-Neat) | Bruker Tensor 27 FT-IR. Data available in spectral databases. | [3] |

| Mass Spectrometry | Data available in spectral databases. | |

| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer. Data available in spectral databases. | [3] |

The Core: Role as a Precursor to Aripiprazole and Its Mechanism of Action

The primary significance of this compound lies in its role as the immediate precursor to the quinolinone moiety of aripiprazole. The subsequent reaction involves the coupling of this intermediate with 1-(2,3-dichlorophenyl)piperazine to form the final aripiprazole molecule.[2]

Aripiprazole's Unique Pharmacological Profile

Aripiprazole is classified as a third-generation or atypical antipsychotic and is often referred to as a dopamine-serotonin system stabilizer. Its therapeutic efficacy is attributed to a unique and complex mechanism of action that goes beyond simple receptor antagonism.

Signaling Pathways Modulated by Aripiprazole

The therapeutic effects of aripiprazole are mediated through its interaction with several neurotransmitter receptors, which in turn modulate downstream intracellular signaling pathways.

Caption: Aripiprazole's mechanism of action and modulated signaling pathways.

-

Dopamine D2 Receptor Partial Agonism: Unlike first-generation antipsychotics that are full D2 receptor antagonists, aripiprazole acts as a partial agonist. This means it has a lower intrinsic activity at the D2 receptor than the endogenous neurotransmitter, dopamine. In brain regions with excessive dopamine (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia, aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (hypodopaminergic states), like the mesocortical pathway, it acts as a functional agonist, increasing dopamine signaling. This "dopamine stabilization" is thought to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.

-

Serotonin 5-HT1A Receptor Partial Agonism: Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors. This action is believed to contribute to its antidepressant and anxiolytic properties, as well as to further mitigate the extrapyramidal side effects associated with D2 receptor modulation.

-

Serotonin 5-HT2A Receptor Antagonism: Similar to other atypical antipsychotics, aripiprazole is an antagonist at 5-HT2A receptors. This antagonism is thought to enhance dopamine release in certain brain regions, which may contribute to its beneficial effects on negative and cognitive symptoms and its low propensity to cause hyperprolactinemia.

-

Modulation of Downstream Signaling: The interaction of aripiprazole with these receptors initiates a cascade of intracellular events. A key pathway modulated by aripiprazole is the Akt/glycogen synthase kinase 3β (GSK-3β) signaling pathway. Aripiprazole has been shown to increase the phosphorylation of GSK-3β, a mechanism implicated in the therapeutic actions of mood stabilizers and antipsychotics.

Conclusion

This compound is a fundamentally important molecule in the synthesis of aripiprazole. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and safety of this widely used antipsychotic medication. The information presented in this technical guide, including detailed experimental protocols, comparative data, and an overview of the pharmacological context, serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmaceutical sciences. The continued optimization of the synthesis and purification of this key intermediate will contribute to the efficient and cost-effective production of aripiprazole, ultimately benefiting patients worldwide.

References

- 1. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rubingroup.org [rubingroup.org]

- 5. 129722-34-5 CAS MSDS (3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone [fstpharm.com]

- 7. 129722-34-5|this compound|BLD Pharm [bldpharm.com]

- 8. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

- 9. CAS#:129722-34-5 | 7-(4-Brombutoxy)-3,4-dihydrochinolin-2(1H)-on | Chemsrc [chemsrc.com]

- 10. 129722-34-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 11. marxify.pages.dev [marxify.pages.dev]

- 12. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Chemical Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of pharmaceutical compounds such as aripiprazole. This document details the synthesis of the precursor 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and its subsequent alkylation, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the synthetic routes.

Synthesis of the Precursor: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

The synthesis of the crucial precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ), can be approached through several distinct pathways. The selection of a particular route may depend on the availability of starting materials, desired yield and purity, and scalability. Below are three prominent synthetic routes.

Pathway A: From N-(3-hydroxyphenyl)-3-chloropropionamide

This a common method involving a Friedel-Crafts acylation followed by cyclization.

Caption: Synthesis of 7-HQ from N-(3-hydroxyphenyl)-3-chloropropionamide.

Pathway B: From m-Anisidine

This two-step route provides a good overall yield.[1]

Caption: Synthesis of 7-HQ from m-Anisidine.

Pathway C: From Resorcinol

This pathway involves esterification, a Friedel-Crafts reaction, and subsequent aminolysis.[2]

Caption: Synthesis of 7-HQ from Resorcinol.

Core Synthesis: Alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

The primary and most widely documented method for synthesizing this compound is through the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane. This reaction is typically carried out in the presence of a base.

Caption: General scheme for the alkylation of 7-HQ.

Quantitative Data Summary

The following table summarizes various reported reaction conditions and outcomes for the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 1,4-dibromobutane (3 molar eq.) | K₂CO₃ | Water | Reflux | 3 | - | - | [3] |

| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 1,4-dibromobutane | K₂CO₃ | DMF | 40-45 | 6-7 | 80.95 | 86.09 (HPLC) | [4] |

| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 1,4-dibromobutane | K₂CO₃ | DMF | Reflux | - | - | - | [5] |

| 7-hydroxy-tetrahydroquinolinone | Dibromobutane | K₂CO₃, NaOH, or KOH | Neat | 130-140 | 0.75-10 | - | - | [6] |

Experimental Protocols

Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from N-(3-methoxyphenyl)-3-chloropropionamide[3]

-

Reaction Setup : A reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃) (5 equivalents).

-

Heating : The reaction mixture is heated with stirring to approximately 160°C to obtain a liquid. The temperature is maintained at 155-165°C for about four hours.

-

Quenching : After cooling the mixture to 50°C, ice-cold diluted hydrochloric acid (5% HCl) is slowly added.

-

Workup : The mixture is stirred while heating to about 95°C for one hour. The resulting solid is collected by filtration, washed with water, and then dissolved in hot methanol.

-

Purification : The hot methanol solution is filtered, and activated carbon is added to the filtrate. The mixture is heated under reflux, and the activated carbon is removed by filtration. A portion of the methanol is removed by evaporation, and water is added to the residue to induce crystallization.

-

Isolation : The colorless crystals are collected by filtration, washed with a cold methanol-water mixture, and dried to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. A yield of 61.3% with a purity of 99.3% by HPLC has been reported.[3]

Synthesis of this compound[4]

-

Reaction Setup : A three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with 3,4-dihydro-7-hydroxy-2(1H)-quinolone (100 g), 1,4-dibromobutane (397.5 g), potassium carbonate (42.33 g), and N,N-dimethylformamide (300 ml).

-

Reaction Progression : The mixture is stirred at room temperature (30-35°C) and then heated to 40-45°C for 1 hour. A second portion of potassium carbonate (42.33 g) is added, and the reaction continues for another hour at the same temperature. A third batch of potassium carbonate (42.33 g) is then added, and the reaction is maintained for an additional 4-5 hours.

-

Workup : After completion, the reaction mixture is cooled to room temperature and poured into water (1500 ml) with stirring for 30 minutes.

-

Extraction and Solvent Removal : The organic solvent is removed by vacuum distillation. Cyclohexane (2 x 250 ml) is used for solvent exchange to remove trace solvent.

-

Isolation and Purification : Cyclohexane (300 ml) is added to the residue, stirred for 3 hours, and the resulting solid is filtered and washed with cyclohexane (200 ml). The product is dried to yield 7-(4-bromobutoxy)-3,4-dihydroquinolone. A yield of 80.95% and a purity of 86.09% by HPLC have been reported.[4]

Purification of this compound

Purification is critical to remove unreacted starting materials and byproducts, such as the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.

Caption: Purification workflow for the final product.

Column Chromatography

-

Stationary Phase : Silica gel is commonly used.

-

Eluent : Dichloromethane is a frequently cited eluent.[3]

Recrystallization

-

Solvent System : A mixture of n-hexane and ethanol is effective for recrystallization, yielding a product with a melting point of 110.5-111.0°C.[3] Another approach involves using cyclohexane as an anti-solvent after concentrating the reaction mixture, which has been shown to yield a product with a purity of up to 98.05% and a dimer impurity of only 0.08%.[7]

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

- 1. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [chinjmap.com]

- 2. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 4. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 5. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril - Google Patents [patents.google.com]

- 7. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This technical guide provides a comprehensive overview of the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the preparation of pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and process visualizations.

Introduction

This compound is a crucial building block, most notably in the synthesis of the atypical antipsychotic drug Aripiprazole. The synthetic strategy predominantly involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. The efficiency and purity of this final product are highly dependent on the successful synthesis and purification of its precursor, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This guide will explore various synthetic routes to this precursor and detail the subsequent conversion to the target molecule.

Synthesis of the Precursor: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

The synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone can be achieved through several pathways, with starting materials ranging from m-anisidine to resorcinol. Below are detailed protocols for the most common and effective methods.

Synthesis from N-(3-methoxyphenyl)-3-chloropropionamide

One of the most prevalent methods involves the intramolecular Friedel-Crafts cyclization of N-(3-methoxyphenyl)-3-chloropropionamide (3-MPCA) followed by demethylation.

Experimental Protocol:

A reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃). The mixture is heated to approximately 160°C to form a liquid and held at 155-165°C for about four hours. After cooling to 50°C, the reaction is quenched by the slow addition of ice-cold diluted hydrochloric acid. The resulting mixture is heated to about 95°C for one hour. After cooling, the precipitated product is collected by filtration. For purification, the crude product is dissolved in hot methanol, treated with activated carbon, and filtered. The methanol is partially evaporated, and water is added to induce crystallization. The colorless crystals of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone are collected by filtration, washed with a cold methanol-water mixture, and dried.[1]

Quantitative Data Summary:

| Starting Material | Key Reagents | Reaction Time | Yield | Purity (by HPLC) | Reference |

| N-(3-methoxyphenyl)-3-chloropropionamide (150 g) | AlCl₃ (460 g) | 4 hours | 61.3% | 99.5% | [1] |

| N-(3-methoxyphenyl)-3-chloropropionamide (40 g) | AlCl₃ (125 g), NaCl (20 g) | 4 hours | 61.3% | 99.3% | [1] |

| N-(3-methoxyphenyl)-3-chloropropionamide | AlCl₃ | Not Specified | 62.3% | 99.4% | [1] |

Synthesis from m-Anisidine

An alternative two-step synthesis starts with m-anisidine.[2]

Experimental Protocol:

This method involves a two-step reaction from m-anisidine to obtain 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. While the specific details of the protocol are not fully elaborated in the initial search, the overall yield is reported to be 59%.[2]

Synthesis from Resorcinol

A synthetic route commencing with resorcinol has also been developed.

Experimental Protocol:

This synthesis involves the esterification of resorcinol with 3-chloropropionyl chloride under alkaline conditions to yield (3-hydroxyphenyl)-3-chloropropionate. This intermediate then undergoes an intramolecular Friedel-Crafts reaction catalyzed by anhydrous aluminum trichloride to form 7-hydroxy-chroman-2-one. Finally, aminolysis of the chromanone in an alcohol solvent using ammonia gas affords the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[3]

Quantitative Data Summary:

| Starting Material | Key Steps | Overall Yield | Reference |

| Resorcinol | Esterification, Friedel-Crafts, Aminolysis | 68.7% | [3] |

Synthesis of this compound

The final step in the synthesis is the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with an excess of 1,4-dibromobutane.

Alkylation using Potassium Carbonate in DMF

Experimental Protocol:

To a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, 100 grams of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 grams of 1,4-dibromobutane, 42.33 grams of potassium carbonate, and 300 ml of N,N-dimethylformamide (DMF) are added. The mixture is stirred at room temperature (30-35°C) and then heated to 40-45°C for 1 hour. Subsequently, two more portions of potassium carbonate (42.33 g each) are added hourly while maintaining the temperature. After completion, the reaction mixture is cooled, poured into water, and stirred. The product is extracted with chloroform. The combined organic layers are washed with 10% sodium hydroxide solution and then with water. The solvent is removed by vacuum distillation. Cyclohexane is used for a solvent exchange and to precipitate the product, which is then filtered, washed with cyclohexane, and dried.[4]

Quantitative Data Summary:

| Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity (by HPLC) | Reference |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (100 g) | 1,4-dibromobutane, K₂CO₃ | DMF | 6-7 hours | 80.95% | 86.09% | [4] |

Alkylation using Potassium Carbonate in Water

Experimental Protocol:

A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate, and 3 molar equivalents of 1,4-dibromobutane in water is refluxed for 3 hours. The reaction mixture is then extracted with dichloromethane, dried with anhydrous magnesium sulfate, and the solvent is evaporated. The residue is purified by silica gel column chromatography (eluent: dichloromethane) and recrystallized from a mixture of n-hexane and ethanol.[1]

Phase Transfer Catalysis Method

Experimental Protocol:

A reactor is charged with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (50 g), 1,4-dibromobutane (198.7 g), potassium carbonate (55.1 g), tricaprylylmethylammonium chloride (Aliquat® 336, 5 g), sodium sulfate (30 g), water (250 ml), and toluene (75 ml). The mixture is heated under reflux for 2 hours. The organic phase is separated, and the solvent and excess 1,4-dibromobutane are removed by vacuum evaporation. The crude product is precipitated from 2-propanol, filtered, and then slurried in ethyl acetate to remove impurities. The final product is obtained after evaporation of the ethyl acetate.

Purification and Side Products

The primary impurity in the synthesis of this compound is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[5] This side product is formed when a second molecule of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone reacts with the already formed product. Purification methods such as recrystallization from ethanol or a mixture of n-hexane and ethanol, as well as silica gel chromatography, are employed to remove this and other impurities.[1][5] Slurrying the crude product in ethyl acetate has also been shown to be effective in reducing the dimer content.

Process and Workflow Diagrams

To visually represent the synthetic and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Synthetic Routes to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Caption: Synthesis and Purification of the Final Product.

Caption: General Experimental Workflow.

References

- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 2. chinjmap.com [chinjmap.com]

- 3. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

- 4. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 5. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

The Expanding Therapeutic Landscape of Quinolinone Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing key experimental methodologies, summarizing quantitative data, and illustrating the intricate signaling pathways modulated by these versatile compounds.

Anticancer Activities of Quinolinone Derivatives

Quinolinone derivatives have garnered significant attention for their potent cytotoxic effects against a wide array of cancer cell lines. Their anticancer activity is often attributed to the inhibition of critical cellular processes such as cell proliferation, survival, and migration. The primary mechanisms of action identified to date include kinase inhibition, disruption of microtubule dynamics, and topoisomerase inhibition.

Kinase Inhibition

Several quinolinone derivatives have been identified as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.

-

Pim-1 Kinase: Pim-1, a serine/threonine kinase, is a key regulator of cell survival and proliferation.[1] Its overexpression is associated with several cancers. Quinolinone derivatives have been shown to effectively inhibit Pim-1 kinase, leading to cell cycle arrest and apoptosis.[2]

-

Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in signaling pathways that control cell growth, adhesion, and motility.[3] Inhibition of Src by quinolinone derivatives can disrupt these pathways, thereby impeding tumor progression and metastasis.

-

Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[4] Specific quinolinone derivatives have demonstrated potent inhibitory activity against FLT3, offering a promising therapeutic strategy for this hematological malignancy.[4]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division.[5] Several quinolinone derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[6]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various quinolinone derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines and kinases.

| Table 1: Cytotoxicity of Quinolinone Derivatives against Cancer Cell Lines | |||

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 15 | MCF-7 (Breast) | 15.16 | [8] |

| Compound 15 | HepG-2 (Liver) | 18.74 | [8] |

| Compound 15 | A549 (Lung) | 18.68 | [8] |

| Compound 4c | MDA-MB-231 (Breast) | Not specified, but potent | [6] |

| Compound 3c | A549 (Lung) | 5.9 | [7] |

| Compound 3c | HEK293T (Kidney) | 4.1 | [7] |

| Compound 4g | MCF-7 (Breast) | 3.02 | [9] |

| Quinoline-thiazole hybrid 4b | MCF-7 (Breast) | 33.19 | [10] |

| Quinoline-thiazolidinone hybrid 6b | MCF-7 (Breast) | 5.35 | [10] |

| 3j | MCF-7 (Breast) | 82.9% growth reduction | [11] |

| Table 2: Kinase Inhibitory Activity of Quinolinone Derivatives | |||

| Compound | Kinase Target | IC50 (nM) | Reference |

| KR65367 | FLT3 | 2.7 | [4] |

| KR65370 | FLT3 | 0.57 | [4] |

| Emodin | Pim-1 | 2500 | [2] |

| Compound 3 | Pim-1 | 7400 | [2] |

| Compound 6 | Pim-1 | 3000 | [2] |

| Compound 7 | Pim-1 | 3600 | [2] |

| Compound 9 | Pim-1 | 3500 | [2] |

| Bosutinib | Src | 1.2 | [12] |

| Compound 16 | c-Src | 15 | [12] |

| Table 3: Tubulin Polymerization Inhibitory Activity of Quinolinone Derivatives | |||

| Compound | Parameter | IC50 (µM) | Reference |

| Compound 4c | Tubulin Polymerization | 17 | [6] |

| St. 42 | Tubulin Polymerization | 2.54 | [3] |

| St. 43 | Tubulin Polymerization | 2.09 | [3] |

| St. 48 | Tubulin Polymerization | 0.00911 | [3] |

| St. 49 | Tubulin Polymerization | 0.0105 | [3] |

| Compound 3b | Tubulin Polymerization | 13.29 | [13] |

| Compound 3d | Tubulin Polymerization | 13.58 | [13] |

Antimicrobial Activities of Quinolinone Derivatives

Quinolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Antibacterial and Antifungal Effects

Various studies have reported the minimum inhibitory concentrations (MIC) of novel quinolinone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected quinolinone derivatives.

| Table 4: Antimicrobial Activity of Quinolinone Derivatives (MIC values) | |||

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3c | S. aureus | 2.67 | [14] |

| Compound 11 | S. aureus | 6.25 | [15] |

| Dihydrotriazine derivative 93a-c | S. aureus | 2 | [15] |

| Dihydrotriazine derivative 93a-c | E. coli | 2 | [15] |

| Compound 2 | Bacillus cereus | 3.12 - 50 | [16] |

| Compound 6 | Bacillus cereus | 3.12 - 50 | [16] |

| Compound 25 | Aspergillus fumigatus | 0.98 | [17] |

| Compound 26 | Aspergillus fumigatus | 0.98 | [17] |

| Compound 25 | Candida albicans | 0.49 | [17] |

| Compound 26 | Candida albicans | 0.98 | [17] |

| Compound 7c | Cryptococcus neoformans | 15.6 | [18] |

| Compound 7d | Cryptococcus neoformans | 15.6 | [18] |

Anti-inflammatory Activities of Quinolinone Derivatives

Chronic inflammation is a key contributor to various diseases. Quinolinone derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key inflammatory mediators and enzymes.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of quinolinone derivatives are often mediated through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory prostaglandins and leukotrienes.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of several quinolinone derivatives.

| Table 5: Anti-inflammatory Activity of Quinolinone Derivatives | |||

| Compound | Target/Assay | IC50 (µM) | Reference |

| Compound 12c | COX-2 | 0.1 | [19] |

| Compound 14a | COX-2 | 0.11 | [19] |

| Compound 14b | COX-2 | 0.11 | [19] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | Appreciable | [20] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | Appreciable | [20] |

| Compound 13i | NF-κB transcriptional activity | < 50 | [21] |

| Compound 16 | NF-κB transcriptional activity | < 50 | [21] |

Neuroprotective Effects of Quinolinone Derivatives

Neurodegenerative diseases pose a significant global health challenge. Emerging research suggests that quinolinone derivatives possess neuroprotective properties, potentially offering new avenues for the treatment of these debilitating conditions.

Mechanisms of Neuroprotection

The neuroprotective effects of quinolinone derivatives are thought to be multifactorial, involving antioxidant activity, inhibition of enzymes implicated in neurodegeneration (e.g., cholinesterases, monoamine oxidases), and modulation of signaling pathways that promote neuronal survival.

Quantitative Data: Neuroprotective Activity

The following table summarizes the neuroprotective and related enzyme inhibitory activities of selected quinolinone derivatives.

| Table 6: Neuroprotective and Associated Activities of Quinolinone Derivatives | |||

| Compound | Target/Assay | EC50/IC50 | Reference |

| QN2 | Neuroprotection (IR treatment) | Low µM range | [22] |

| QN3 | Neuroprotection (IR treatment) | Low µM range | [22] |

| QN1 | Neuroprotection (IR treatment) | Low µM range | [22] |

| QN4 | Neuroprotection (IR treatment) | Low µM range | [22] |

| QN6 | Neuroprotection (IR treatment) | Higher µM range | [22] |

| QN5 | Neuroprotection (IR treatment) | Highest µM range | [22] |

| QN6 | hBChE | IC50 = 1.06 nM | [22] |

| QN6 | hMAO-B | IC50 = 4.46 µM | [22] |

| Compound 18 | DPPH scavenging | EC50 = 50.1 µM | [23] |

| Compound 19 | DPPH scavenging | EC50 = 50.1 µM | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinolinone derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials: 96-well plates, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinolinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18][24][25]

-

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

-

Materials: Kinase, substrate, ATP, test compounds, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the quinolinone derivatives.

-

In a 96-well plate, add the kinase, the test compound, and the substrate in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture for a specific time at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.[10][26][27]

-

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

-

Materials: Purified tubulin, polymerization buffer (e.g., PIPES buffer), GTP, a fluorescent reporter (e.g., DAPI), and test compounds.

-

Procedure:

-

Prepare serial dilutions of the quinolinone derivatives.

-

In a 96-well plate, add the tubulin solution, polymerization buffer, GTP, and the fluorescent reporter.

-

Add the test compounds to the wells.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader pre-warmed to 37°C.

-

Plot the fluorescence intensity against time to obtain a polymerization curve.

-

Analyze the curve to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.[9][11][17][28]

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, and test compounds.

-

Procedure:

-

Prepare serial two-fold dilutions of the quinolinone derivatives in the appropriate broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21][29][30][31]

-

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

-

Materials: Male Wistar rats, carrageenan solution (1% in saline), test compounds, and a plethysmometer.

-

Procedure:

-

Administer the quinolinone derivatives to the rats (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of paw edema compared to the control group that received only carrageenan.

-

Signaling Pathways and Visualizations

The biological activities of quinolinone derivatives are intricately linked to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways.

Caption: Pim-1 Kinase Signaling Pathway and its Inhibition by Quinolinone Derivatives.

Caption: Src Kinase Signaling Pathway and its Inhibition by Quinolinone Derivatives.

Caption: Experimental Workflow of Tubulin Polymerization and its Inhibition.

Conclusion

Quinolinone derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Continued research into the structure-activity relationships and optimization of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of human diseases.

References

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Src (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. adooq.com [adooq.com]

- 30. researchgate.net [researchgate.net]

- 31. Src Family Kinase Inhibitors Products: R&D Systems [rndsystems.com]

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Technical Review for Pharmaceutical Development

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of the key Aripiprazole intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Introduction

This compound, with the CAS number 129722-34-5, is a critical intermediate in the industrial synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2] Aripiprazole is widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[3][4] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive review of the synthesis, purification, and analytical characterization of this compound, with a focus on providing actionable data and protocols for researchers and developers.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H16BrNO2 | [6] |

| Molecular Weight | 298.18 g/mol | [6] |

| CAS Number | 129722-34-5 | [3] |

| Melting Point | 110-111 °C | [3] |

| Boiling Point | 463.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.383 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[2][7] Various reaction conditions have been reported to optimize yield and minimize the formation of impurities, most notably the dimeric impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[5][8]

Synthetic Pathway Overview

The synthesis is a nucleophilic substitution reaction where the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one attacks one of the bromine-bearing carbons of 1,4-dibromobutane.

Detailed Experimental Protocols

Several protocols for the synthesis have been documented, with variations in the base, solvent, and reaction temperature. Below are summaries of key experimental procedures.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF) [5]

-

Reactants:

-

7-hydroxy-3,4-dihydroquinolin-2(1H)-one: 100 g

-

1,4-dibromobutane: 397.5 g

-

Potassium carbonate (K2CO3): 126.99 g (added in three portions)

-

N,N-Dimethylformamide (DMF): 300 ml

-

-

Procedure:

-

A mixture of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane, the first portion of potassium carbonate, and DMF is stirred at room temperature.

-

The reaction mixture is heated to 40-45 °C and maintained for 1 hour.

-

The second and third portions of potassium carbonate are added sequentially with a 1-hour interval at the same temperature.

-

The reaction is continued for 4-5 hours after the final addition.

-

The mixture is cooled, poured into water, and extracted with chloroform.

-

The organic layer is washed, and the solvent is removed by vacuum distillation.

-

The residue is treated with cyclohexane to precipitate the product.

-

-

Yield and Purity:

-

Yield: 80.95% (148 g)

-

Purity (HPLC): 86.09%

-

Protocol 2: Synthesis in Water with Phase Transfer Catalyst [8]

-

Reactants:

-

7-hydroxy-3,4-dihydroquinolin-2(1H)-one

-

1,4-dibromobutane (3 molar equivalents)

-

Potassium carbonate

-

Water

-

-

Procedure:

-

A mixture of the reactants is refluxed for 3 hours.

-

The reaction mixture is extracted with dichloromethane.

-

The organic layer is dried and the solvent is evaporated.

-

-

Purification:

-

Silica gel column chromatography (eluent: dichloromethane) followed by recrystallization from n-hexane and ethanol.

-

-

Melting Point of Purified Product: 110.5-111.0 °C[9]

Quantitative Data Summary

| Parameter | Protocol 1 (DMF)[5] | Protocol 2 (Water)[7] |

| Solvent | N,N-Dimethylformamide | Water |

| Base | Potassium Carbonate | Potassium Carbonate |

| Temperature | 40-45 °C | Reflux |

| Reaction Time | ~6-7 hours | 3 hours |

| Yield | 80.95% | Not specified |

| Initial Purity | 86.09% (HPLC) | Not specified |

| Purification | Precipitation with cyclohexane | Column chromatography & recrystallization |

Purification of this compound

The primary impurity in the synthesis is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, which is formed when a second molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with the product.[8] Effective purification is crucial to ensure the quality of the final Aripiprazole.

Purification Workflow

A common purification strategy involves crystallization or a combination of chromatographic and crystallization techniques. A patent describes a purification process that can reduce the dimer impurity from an initial 4.5-15% down to 1.5-6.1%.[8]

Detailed Purification Protocol[9]

-

Crude Material: 7-(4-bromobutoxy)-3,4-dihydrocarbostyril containing 4.5-15% of the dimer impurity.

-

Solvents for Recrystallization: Ethyl acetate, isopropyl acetate, toluene, xylene, chloroform, acetonitrile, acetone, methanol, or isopropanol.

-

Procedure:

-

The crude product is dissolved in a suitable organic solvent.

-

The solution is subjected to conditions that promote crystallization of the desired product while leaving the impurity in the mother liquor. This can involve cooling, addition of an anti-solvent (e.g., hexane or cyclohexane), or concentration of the solution.

-

-

Resulting Purity: The purified product can achieve an HPLC purity of at least 97%, with the dimer impurity reduced to not more than 0.5%.[8]

Role in Aripiprazole Synthesis

This compound is the penultimate intermediate in the most common synthetic route to Aripiprazole. It undergoes a nucleophilic substitution reaction with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule.[7]

Final Step of Aripiprazole Synthesis

Conclusion

This compound is a cornerstone intermediate in the manufacture of Aripiprazole. A thorough understanding of its synthesis and purification is paramount for achieving high-purity Aripiprazole in an efficient and cost-effective manner. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of pharmaceutical development to optimize their synthetic strategies and ensure the quality of this critical intermediate. The control of the dimeric impurity remains a key challenge, and the selection of appropriate reaction conditions and purification methods is essential for successful industrial-scale production.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 5. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 6. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 8. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Aripiprazole Intermediate

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic and synthetic data of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. This compound is a critical intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole. This document compiles available spectroscopic data, details relevant experimental protocols, and visualizes its role in the broader synthetic pathway of aripiprazole.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.20 | s | 1H | NH |

| 7.07 | d, J=8.3 Hz | 1H | Ar-H |

| 6.54 | dd, J=8.3, 2.4 Hz | 1H | Ar-H |

| 6.35 | d, J=2.4 Hz | 1H | Ar-H |

| 3.99 | t, J=6.1 Hz | 2H | O-CH₂ |

| 3.51 | t, J=6.6 Hz | 2H | CH₂-Br |

| 2.92 | t | 2H | Ar-CH₂ |

| 2.64 | t | 2H | CO-CH₂ |

| 2.15–2.02 | m | 2H | CH₂ |

| 2.03–1.90 | m | 2H | CH₂ |

Note: Data obtained from a 600 MHz spectrum in CDCl₃.[1]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [2] |

| Molecular Weight | 298.18 g/mol | [2][3] |

| Melting Point | 107.2–110.1°C | [1] |

| IUPAC Name | 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are outlined below.

Synthesis of this compound

This compound is typically synthesized via the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane. A general procedure is as follows:

-

To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate.

-

Add an excess of 1,4-dibromobutane to the reaction mixture.

-

Heat the mixture to a temperature ranging from 40-60°C and maintain for several hours.[4]

-

Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethanol.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 600 MHz NMR spectrometer.

-

Data Acquisition: Obtain the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Instrumentation: An IR spectrum can be recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, using an Attenuated Total Reflectance (ATR) accessory.[3]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

Role in Aripiprazole Synthesis

This compound is a key building block in the synthesis of aripiprazole. The butoxy-bromo group provides a reactive site for the subsequent coupling with 1-(2,3-dichlorophenyl)piperazine to form the final aripiprazole molecule.

The diagram above illustrates the convergent synthetic route to aripiprazole, highlighting the central role of this compound as the key intermediate that bridges the two main structural components of the final drug molecule. This intermediate is formed through the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and is subsequently coupled with 1-(2,3-dichlorophenyl)piperazine in a nucleophilic substitution reaction to yield aripiprazole.

References

Technical Guide: Solubility of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2][3] Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and ensuring the overall efficiency of the manufacturing process. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a standard experimental protocol for solubility determination, and outlines the synthesis and purification workflow.

Data Presentation: Qualitative Solubility

The following table summarizes the qualitative solubility of this compound in a range of organic solvents, as indicated in publicly available documents. This information is primarily derived from descriptions of its use as a solute in purification and reaction steps.

| Organic Solvent | Qualitative Solubility | Context of Use in Literature |

| Dichloromethane | Soluble | Used as an eluent in silica gel column chromatography and for extraction.[4] |

| Chloroform | Slightly Soluble | Mentioned as a solvent with slight solubility. |

| Methanol | Slightly Soluble | Used in re-crystallization processes, often in combination with other solvents. |

| Ethanol | Soluble (especially when heated) | Used in re-crystallization, often in a mixture with n-hexane.[4] |

| Acetonitrile | Soluble (especially when heated) | Employed as a solvent for subsequent reaction steps involving this intermediate.[4] |

| N,N-Dimethylformamide (DMF) | Soluble | Used as a solvent in the synthesis of the compound. |

| n-Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent or in combination with more polar solvents for re-crystallization.[4] |

| Cyclohexane | Sparingly Soluble / Insoluble | Utilized as an anti-solvent for precipitation. |

| Ethyl Acetate | Sparingly Soluble | The compound is slurried in ethyl acetate for purification, indicating limited solubility. |

| Isopropanol | Soluble | Mentioned as a solvent for the compound. |

| Toluene | Soluble | Listed as a potential solvent for purification processes. |

| Xylene | Soluble | Noted as a possible solvent for purification. |

| Acetone | Soluble | Indicated as a potential solvent for purification. |

Experimental Protocols: Determining Solubility

For researchers seeking to establish quantitative solubility data, the "shake-flask" method is a widely recognized and reliable technique.[4][5][6] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Saturation Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetonitrile, dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Mandatory Visualization: Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, as described in various patent literature.

Caption: Synthesis and Purification Workflow.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one